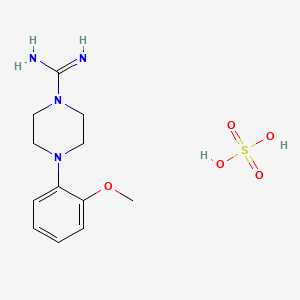
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
描述
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxyphenyl group attached to a piperazine ring, further modified with a carboximidamide group and a sulfate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2-methoxyaniline with diethanolamine to form the piperazine core, followed by subsequent functionalization to introduce the carboximidamide and sulfate groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学研究应用
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for various receptors or enzymes in biological studies.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for certain diseases.
Industry: The compound can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate
4-(2-Methoxyphenyl)piperazine
4-(2-Methoxyphenyl)piperazine-1-carboxylic acid
生物活性
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
The compound is classified under piperazine derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate serotonergic receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and antidepressant effects . The compound's structure allows it to fit into enzyme active sites or bind to receptors, impacting signal transduction pathways.
Antidepressant-Like Effects
Research has demonstrated that derivatives of 4-(2-Methoxyphenyl)piperazine exhibit significant antidepressant-like activity. A study evaluated several derivatives, revealing that certain compounds showed high affinity for serotonin receptors and produced effects stronger than traditional antidepressants like imipramine in animal models .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes may contribute to its therapeutic effects, particularly in conditions related to neurodegeneration and inflammation .
Case Studies
- Antidepressant Activity : In a study involving mouse models, the compound exhibited notable antidepressant-like effects at a dosage of 2.5 mg/kg body weight when tested in the tail suspension test. The results indicated a significant reduction in immobility time compared to control groups .
- Uroselective Activity : Another investigation highlighted the compound's potential in treating benign prostatic hyperplasia (BPH) due to its selective antagonistic activity on alpha-adrenoceptors, suggesting it could provide symptomatic relief without the side effects associated with existing treatments .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHXOOZOXYKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















